molecular formula C15H11Cl3N4S B12144054 3-[(2,6-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine

3-[(2,6-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12144054
M. Wt: 385.7 g/mol
InChI Key: HMGHWFBJCIXFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,6-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Introduction of the Chlorophenyl Groups: The chlorophenyl groups are introduced through nucleophilic substitution reactions using chlorinated benzene derivatives.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Amines: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

3-[(2,6-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.

    Biological Research: Used as a tool to study enzyme inhibition and protein interactions.

    Industrial Applications: Employed in the development of new materials with specific properties, such as corrosion inhibitors and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-[(2,6-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

    Protein Interactions: It can interact with proteins, altering their structure and function.

    Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,6-Dichlorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine
  • 3-[(2,6-Dichlorophenyl)methylthio]-5-(2-chlorophenyl)-1,2,4-triazole-4-ylamine
  • 3-[(2,6-Dichlorophenyl)methylthio]-5-(3-bromophenyl)-1,2,4-triazole-4-ylamine

Uniqueness

The unique combination of the dichlorophenyl and chlorophenyl groups in 3-[(2,6-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine imparts specific chemical and biological properties that distinguish it from other similar compounds. These properties include enhanced stability, specific enzyme inhibition profiles, and unique interactions with biological targets.

Properties

Molecular Formula

C15H11Cl3N4S

Molecular Weight

385.7 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-[(2,6-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H11Cl3N4S/c16-10-4-1-3-9(7-10)14-20-21-15(22(14)19)23-8-11-12(17)5-2-6-13(11)18/h1-7H,8,19H2

InChI Key

HMGHWFBJCIXFIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.